N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4 and a pyridin-4-yl group at position 4. The triazole ring is linked via a sulfanyl bridge to an acetamide moiety bearing a 3-chloro-4-methoxyphenyl substituent. This structural architecture is characteristic of bioactive molecules targeting antimicrobial, anti-inflammatory, and enzyme inhibitory pathways .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2S/c1-15-3-6-18(7-4-15)29-22(16-9-11-25-12-10-16)27-28-23(29)32-14-21(30)26-17-5-8-20(31-2)19(24)13-17/h3-13H,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKYHAVTLBVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazinecarbothioamide
The triazole core is synthesized through cyclization of 2-isonicotinoyl-N-(4-methylphenyl)hydrazinecarbothioamide (precursor A ) in basic media.
Reaction Conditions :
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Precursor : 2-Isonicotinoyl-N-(4-methylphenyl)hydrazinecarbothioamide (1.0 equiv).
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Base : Aqueous NaOH (2.0 equiv).
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Solvent : Ethanol/water (3:1 v/v).
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Temperature : Reflux at 80°C for 6 hours.
Mechanism :
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Deprotonation of the hydrazinecarbothioamide by NaOH.
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Intramolecular cyclization to form the triazole ring.
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Acidic workup to isolate the thiol product.
Characterization of the Triazole-Thiol Intermediate
Key Analytical Data :
Synthesis of 2-Chloro-N-(3-Chloro-4-Methoxyphenyl)Acetamide
Acylation of 3-Chloro-4-Methoxyaniline
The acetamide fragment is prepared via acylation of 3-chloro-4-methoxyaniline with chloroacetyl chloride.
Reaction Conditions :
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Aniline : 3-Chloro-4-methoxyaniline (1.0 equiv).
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Acylating Agent : Chloroacetyl chloride (1.1 equiv).
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Base : K₂CO₃ (1.2 equiv).
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Solvent : Acetone.
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Temperature : 0°C → 20°C, 3 hours.
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Workup : Ethyl acetate extraction, washes with NaHCO₃ and brine.
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Purification : Flash chromatography (hexane/ethyl acetate 4:1).
Mechanism :
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Base-mediated deprotonation of the aniline.
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Nucleophilic attack on chloroacetyl chloride.
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Elimination of HCl to form the acetamide.
Characterization of the Acetamide Intermediate
Key Analytical Data :
Coupling of Triazole-Thiol and Chloroacetamide
Thiolate-Mediated Nucleophilic Substitution
The sulfanyl bridge is formed via reaction of the triazole-thiol with 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide.
Reaction Conditions :
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Triazole-Thiol : 4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1.0 equiv).
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Chloroacetamide : 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide (1.05 equiv).
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Base : K₂CO₃ (1.5 equiv).
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Solvent : Acetone.
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Temperature : 50°C, 8 hours.
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Purification : Flash chromatography (dichloromethane/methanol 9:1).
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Yield : 65–70%.
Mechanism :
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Deprotonation of the thiol to form a thiolate anion.
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Nucleophilic displacement of chloride from the chloroacetamide.
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Formation of the sulfanyl bond.
Characterization of the Final Product
Key Analytical Data :
Optimization and Industrial Scalability
Solvent and Base Screening
Optimal Conditions :
| Parameter | Optimal Choice | Alternative Options |
|---|---|---|
| Solvent | Acetone | DMF, THF |
| Base | K₂CO₃ | NaHCO₃, Et₃N |
| Temperature | 50°C | 40–60°C |
Yield Enhancement Strategies :
Industrial-Scale Production
Process Design :
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Continuous Flow Reactors : For triazole cyclization and coupling steps.
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In-Line Purification : Simulated moving bed (SMB) chromatography.
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Quality Control : HPLC purity >99.5%, residual solvent limits per ICH Q3C.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity typical of triazole derivatives and amides:
| Reaction Type | Mechanism | Key Features |
|---|---|---|
| Nucleophilic substitution | Attack at the triazole ring by nucleophiles (e.g., amines, alcohols) | Facilitated by electron-deficient triazole nitrogen atoms. |
| Amide hydrolysis | Cleavage of the acetamide group under acidic/basic conditions | Produces carboxylic acids or amines, altering biological activity. |
| Electrophilic substitution | Substitution at aromatic rings (e.g., methoxyphenyl) | Directed by electron-donating groups (e.g., methoxy). |
Analytical Data
Mechanism of Action
The compound likely interacts with biological targets via:
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Enzyme inhibition : Modulation of enzymes involved in disease pathways (e.g., kinase inhibition).
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Receptor binding : Interaction with membrane-bound receptors, influenced by its substituted aromatic groups.
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Antimicrobial activity : Triazole motifs disrupt microbial cell membranes or metabolic processes.
Reactivity Comparison with Analogues
| Compound | Key Structural Difference | Impact on Reactivity |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Methoxy group replaced by chloro/methyl substituents | Enhanced electron-withdrawing effects, altering nucleophilic reactivity. |
| N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Absence of chloro substituents | Reduced reactivity in electrophilic substitution reactions. |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure featuring a triazole moiety, which is often associated with biological activity. The presence of the chloro and methoxy groups on the phenyl ring enhances its pharmacological properties.
Molecular Formula
- Chemical Formula : CHClNOS
- Molecular Weight : 396.89 g/mol
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have shown that derivatives of triazoles can effectively combat various fungal infections, making N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide a potential candidate for antifungal drug development.
Anticancer Properties
Triazole derivatives have also been explored for their anticancer effects. The ability of this compound to interfere with cell proliferation and induce apoptosis in cancer cells has been documented in several studies. For instance, compounds with similar structures have demonstrated activity against breast cancer and leukemia cell lines.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This therapeutic potential is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Toxicological Studies
Preliminary toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its toxicity and side effects.
Table 1: Summary of Research Findings on this compound
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of triazole derivatives similar to this compound. The results indicated that these compounds could inhibit tumor growth in vivo models, demonstrating significant promise for future cancer therapies.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates multiple pharmacophores, which may contribute to its biological activity. This article explores the biological activity of this compound based on available research findings.
Chemical Structure
The compound's chemical structure can be described as follows:
- Chemical Formula : C20H20ClN5O2S
- Molecular Weight : 429.92 g/mol
- Structural Components :
- A chloro-substituted methoxyphenyl group
- A triazole ring linked to a pyridine moiety
- An acetamide functional group
Antimicrobial Properties
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial activity. The presence of the triazole ring in this compound suggests potential efficacy against various pathogens. For instance, compounds with similar structures have shown effectiveness against fungal infections and some bacterial strains due to their ability to inhibit enzyme activities essential for microbial survival .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, a study demonstrated that compounds with similar triazole structures inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 50 µM .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cellular function. For instance, triazole derivatives are known to inhibit the activity of various kinases and proteases, which are often overactive in cancer cells. This inhibition can lead to apoptosis or programmed cell death in malignant cells .
Study 1: Antifungal Activity
A recent study investigated the antifungal properties of a series of triazole derivatives, including compounds structurally similar to this compound. The results indicated that these compounds exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents .
Study 2: Anticancer Efficacy
In another study focusing on the anticancer potential of triazole-containing compounds, researchers synthesized various derivatives and tested their cytotoxic effects on different cancer cell lines. The results showed that several compounds led to a significant reduction in cell viability in MCF-7 cells, with some derivatives achieving IC50 values as low as 15 µM. The study highlighted the importance of functional groups in enhancing biological activity and selectivity towards cancer cells .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antifungal | C. albicans | 12 | |
| Compound B | Anticancer | MCF-7 | 15 | |
| Compound C | Antimicrobial | E. coli | 25 | |
| Compound D | Antiviral | SARS-CoV-2 | 10 |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Enhances antimicrobial properties |
| Methoxy Group | Increases lipophilicity and potency |
| Chloro Substitution | Improves selectivity towards cancer cells |
| Acetamide Functional Group | Contributes to overall biological activity |
Q & A
Q. What computational methods predict the compound’s potential off-target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase to map electrostatic/hydrophobic features.
- Off-Target Screening : Query databases like ChEMBL with similarity thresholds (Tanimoto coefficient >0.85).
- MD Simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) for high-risk targets (e.g., hERG channels) .
Notes
- Safety : Always consult Material Safety Data Sheets (MSDS) for updated handling guidelines.
- Data Validation : Cross-verify experimental results with multiple analytical techniques (e.g., NMR + HRMS).
- Advanced Tools : Leverage cheminformatics platforms (e.g., KNIME, RDKit) for high-throughput SAR analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
